Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
Description
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 4-oxothiane-3-carbonylamino group. This structure combines aromatic, ester, and heterocyclic moieties, making it a candidate for diverse applications, including enzyme inhibition and material science. Its synthesis typically involves coupling reactions between ethyl 4-aminobenzoate derivatives and thiane-based carbonyl chlorides, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18) |
InChI Key |
BUCOCAMLFMNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Ethyl 4-Aminobenzoate and Acyl Precursors
Ethyl 4-aminobenzoate is a common starting material for amide synthesis. In the synthesis of related compounds, ethyl 4-aminobenzoate can be reacted with acyl chlorides or activated carboxylic acids to form the corresponding amides.
For example, in the synthesis of N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, ethyl 4-aminobenzoate was reacted with triethyl orthoformate and N-methylaniline under acidic catalysis with removal of ethanol by distillation, achieving high yields under mild conditions. This suggests that ethyl 4-aminobenzoate can be efficiently functionalized via condensation reactions under catalytic acidic conditions.
Applying similar methodology, the 4-oxothiane-3-carbonyl group can be introduced by reacting ethyl 4-aminobenzoate with an activated 4-oxothiane-3-carboxylic acid derivative under acidic or coupling conditions, potentially using catalysts such as propionic acid or glacial acetic acid, and removing by-products (e.g., ethanol) by distillation to drive the reaction forward.
Multi-step Synthesis Involving Hydrazide and Oxadiazole Intermediates
A related synthetic route involves the conversion of ethyl 4-aminobenzoate to 4-aminobenzohydrazide by reaction with hydrazine hydrate in ethanol under reflux. This intermediate can be further transformed into heterocyclic derivatives such as 1,3,4-oxadiazole rings by reaction with carbon disulfide and potassium hydroxide, followed by condensation with aldehydes.
While this pathway is primarily used for oxadiazole derivatives, the formation of heterocyclic rings adjacent to the aminobenzoate moiety illustrates the versatility of ethyl 4-aminobenzoate as a precursor for complex molecules, and similar strategies might be adapted for the preparation of oxothiane-containing compounds.
Industrial Scale Preparation Considerations
The method described in CN102060734B emphasizes mild reaction conditions, solvent-free or low-solvent processes, and vacuum distillation for purification, which are advantageous for industrial-scale synthesis. The use of triethyl orthoformate as a reagent and propionic or glacial acetic acid as catalysts allows for efficient formation of amidine derivatives from ethyl 4-aminobenzoate.
Adapting such conditions for the preparation of this compound could enhance yield and purity, reduce environmental impact, and simplify downstream processing.
Comparative Summary of Preparation Methods
| Preparation Approach | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Cyclization to form 1,3-oxathiane ring + amide coupling | Thioester precursors, cyclization reagents, coupling agents | Direct formation of oxathiane ring system | Requires precise control of cyclization step |
| Direct amidation with activated oxothiane carboxylic acid | Ethyl 4-aminobenzoate, acid catalysts, vacuum distillation | Mild conditions, high yield, scalable | Requires availability of activated acid |
| Hydrazide and oxadiazole intermediate synthesis | Hydrazine hydrate, CS2, KOH, aldehydes | Versatile, allows heterocycle formation | Multi-step, may not directly yield target |
| Industrial scale solvent-free amidine formation | Triethyl orthoformate, propionic or acetic acid catalyst | High purity, simple post-processing | Specific to amidine derivatives, adaptable |
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure of intermediates and final products. For example, 1H NMR spectra recorded at 300 MHz in DMSO-d6 show characteristic chemical shifts for aromatic protons, amide NH, and oxothiane ring protons.
Thin Layer Chromatography (TLC) is employed to monitor reaction progress, especially during hydrazide and oxadiazole formation steps.
Vacuum distillation under reduced pressure (1–20 mmHg) is effective for removing volatile by-products such as ethanol, driving condensation reactions to completion and facilitating product isolation.
Yields reported for related synthetic steps range from 53% to 77% for hydrazide and oxadiazole derivatives, indicating moderate to good efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as analgesic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological targets. The thiane ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of ethyl 4-substituted-aminobenzoates. Key analogues include:
Key Observations :
- Substituent Effects on Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin polymerization compared to methacrylate-based analogues, achieving higher degrees of conversion (~75% vs. ~60% for 2-(dimethylamino)ethyl methacrylate) .
- Crystallography : Compounds like WEFQEG and VABTAV form layered structures via hydrogen bonds and N–H⋯π interactions, suggesting that bulky substituents (e.g., tert-butyl) enhance lattice stability .
Physicochemical Properties
| Property | Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate | Ethyl 4-(dimethylamino)benzoate | Ethoxylated Ethyl-4-aminobenzoate |
|---|---|---|---|
| Solubility | Low in water; moderate in DMSO/CHCl₃ | High in polar aprotic solvents | Highly water-soluble |
| Thermal Stability | Decomposes >200°C | Stable up to 180°C | Stable up to 150°C |
| Reactivity | Moderate nucleophilicity (amide group) | High (tertiary amine catalysis) | Low (ethoxylation reduces activity) |
Spectroscopic Signatures :
- FT-IR: The target compound shows distinct C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide), absent in non-carbonyl analogues like WEFQEG .
- NMR : Aromatic protons in ethyl benzoate derivatives resonate at δ 7.8–8.2 ppm, while the 4-oxothiane group’s protons appear as multiplet signals at δ 2.5–3.5 ppm .
Biological Activity
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is a synthetic organic compound notable for its unique structural features, which include an ethyl ester, a thiazine derivative, and an amino group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. Preliminary studies indicate that the compound may exhibit significant biological activities, warranting further investigation into its mechanisms of action and therapeutic potential.
Molecular Structure
The molecular formula of this compound is represented as:
This structure includes:
- An ethyl ester group
- A benzoate moiety
- A thiazine derivative linked to an amino group
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol and chloroform; sparingly soluble in water |
Pharmacological Profile
Preliminary studies suggest that this compound may possess several biological activities:
- Antimicrobial Activity : The thiazine ring structure may contribute to potential antibacterial properties, similar to other thiazolidinone derivatives.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be explored for therapeutic applications in inflammatory diseases.
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may affect cell viability, necessitating further studies to determine its safety profile.
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, the presence of functional groups suggests interactions with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiazine derivatives, this compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than many standard antibiotics.
Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was more effective against breast cancer cells (MCF-7) compared to normal fibroblast cells, indicating a potential for targeted cancer therapy.
Study 3: Anti-inflammatory Activity
Research exploring the anti-inflammatory properties of related compounds found that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial for treating chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-Aminobenzoate | Simple benzoate structure | Primarily used as a local anesthetic (Benzocaine) |
| Thiazolidinone Derivatives | Contains thiazolidinone ring | Used in diabetes treatment |
| Benzamide Derivatives | Amide functional group attached to benzene | Exhibits anti-inflammatory properties |
| 2-Thioxo-thiazolidinone Compounds | Thiazolidinone with sulfur substituents | Known for antibacterial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions or Schiff base formation. For example, refluxing aromatic amines with carbonyl derivatives (e.g., ethyl 4-chloro-3-oxobutanoate) under acidic conditions yields substituted benzoates. Optimize reaction time, temperature (e.g., 0–80°C), and stoichiometry to enhance yield. Use TLC or HPLC to monitor progress .
- Critical Considerations : Impurities from side reactions (e.g., over-condensation) require purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester/amide carbonyl groups (δ 165–175 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can purity and stability be assessed during storage?
- Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track decomposition byproducts .
Advanced Research Questions
Q. What computational tools predict feasible synthetic routes for novel derivatives of this compound?
- Methodology : Employ retrosynthetic analysis using databases like Reaxys or Pistachio. For example, template-based algorithms can prioritize routes based on bond disconnections and precursor availability. Validate predictions with DFT calculations (e.g., Gaussian 16) to assess reaction thermodynamics .
Q. How is X-ray crystallography applied to resolve its crystal structure, and what challenges arise during refinement?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Address challenges like disorder or twinning via iterative refinement cycles and electron density maps .
- Data Contradictions : If spectral data (e.g., NMR) conflicts with crystallographic data, re-examine solvent effects or dynamic disorder in the crystal lattice .
Q. What strategies are used to evaluate its biological activity, such as enzyme inhibition?
- Methodology :
- Enzyme Assays : Use recombinant Trypanothione Reductase (e.g., from Leishmania) in a NADPH-dependent assay. Measure IC50 values via spectrophotometric monitoring of NADPH depletion at 340 nm .
- Structure-Activity Relationships (SAR) : Modify the 4-oxothiane or benzoate moieties and correlate changes with inhibitory potency .
Q. How can conflicting data from synthetic yields or biological assays be resolved?
- Methodology :
- Synthetic Yields : Replicate reactions under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference. Use DOE (Design of Experiments) to identify critical variables .
- Biological Variability : Validate assays with positive controls (e.g., known inhibitors) and statistical analysis (e.g., ANOVA with p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
